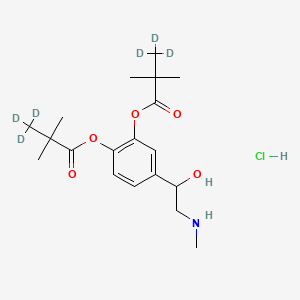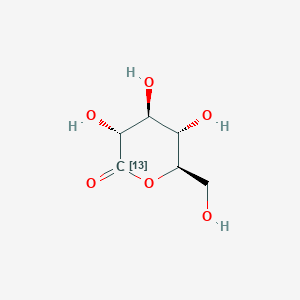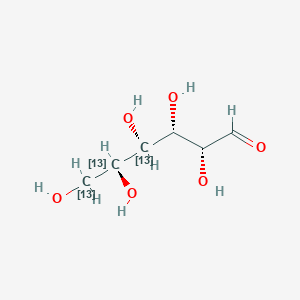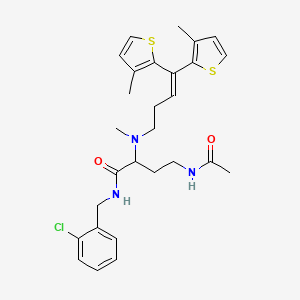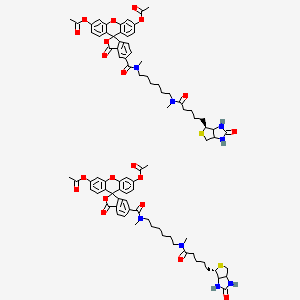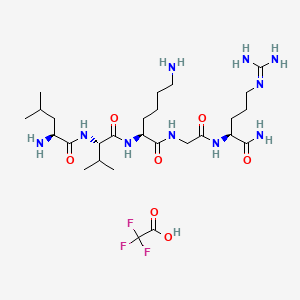
GLP-1(32-36)amide (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLP-1(32-36)amide (TFA) is a pentapeptide derived from the C-terminal end of the glucoregulatory hormone glucagon-like peptide-1 (GLP-1). This compound has demonstrated significant potential in regulating glucose metabolism and mitigating weight gain in diabetic mice . It is a cleavage product of GLP-1(9-36)amide and has been shown to modulate whole-body glucose metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GLP-1(32-36)amide (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of GLP-1(32-36)amide (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative HPLC.
Analyse Des Réactions Chimiques
Types of Reactions
GLP-1(32-36)amide (TFA) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Applications De Recherche Scientifique
GLP-1(32-36)amide (TFA) has a wide range of scientific research applications:
Mécanisme D'action
GLP-1(32-36)amide (TFA) exerts its effects by modulating glucose metabolism and energy expenditure. It activates the eNOS/cGMP/PKG pathway, increases glycolysis, and enhances angiogenesis . The compound also increases the expression of UCP-1 and UCP-3 in brown adipose tissue and skeletal muscle, promoting fatty acid oxidation and thermogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
GLP-1(7-36)amide: Another peptide derived from GLP-1, known for its glucose-lowering effects.
GLP-1(28-36)amide: A nonapeptide derived from GLP-1, which has antioxidant properties and targets mitochondria.
Uniqueness
GLP-1(32-36)amide (TFA) is unique in its ability to increase basal energy expenditure and inhibit weight gain without affecting energy intake . This makes it a promising candidate for treating metabolic disorders such as obesity and diabetes.
Propriétés
Formule moléculaire |
C27H51F3N10O7 |
|---|---|
Poids moléculaire |
684.8 g/mol |
Nom IUPAC |
(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H50N10O5.C2HF3O2/c1-14(2)12-16(27)22(38)35-20(15(3)4)24(40)34-18(8-5-6-10-26)23(39)32-13-19(36)33-17(21(28)37)9-7-11-31-25(29)30;3-2(4,5)1(6)7/h14-18,20H,5-13,26-27H2,1-4H3,(H2,28,37)(H,32,39)(H,33,36)(H,34,40)(H,35,38)(H4,29,30,31);(H,6,7)/t16-,17-,18-,20-;/m0./s1 |
Clé InChI |
BQNMSKSVLSZCQG-CMPKFCAVSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


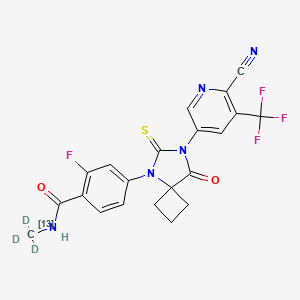
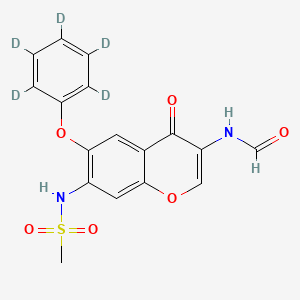
![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
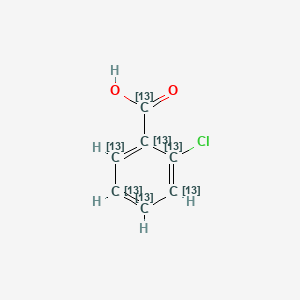
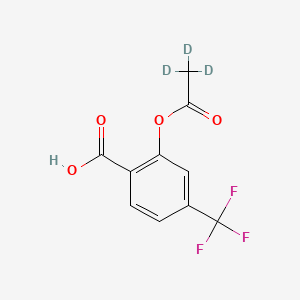
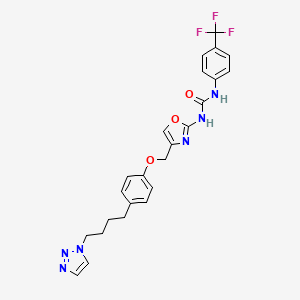
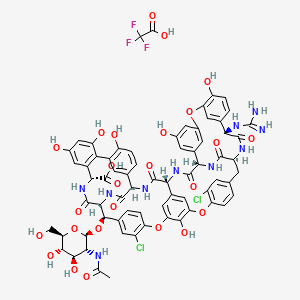
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
